Cas no 6625-07-6 (1H-Inden-1-one,4-chloro-2,3-dihydro-7-hydroxy-3-methyl-)

1H-Inden-1-one,4-chloro-2,3-dihydro-7-hydroxy-3-methyl- is a chlorinated hydroxy-substituted indanone derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a chloro group at the 4-position and a hydroxyl group at the 7-position, contributing to its reactivity as an intermediate in the synthesis of bioactive compounds. The methyl substitution at the 3-position enhances its stability while maintaining functional versatility. This compound is particularly valuable in medicinal chemistry for constructing heterocyclic frameworks or as a precursor in the development of therapeutic agents. Its well-defined molecular architecture allows for precise modifications, making it a useful building block in targeted synthetic pathways.
1H-Inden-1-one,4-chloro-2,3-dihydro-7-hydroxy-3-methyl- structure
6625-07-6 structure
Product Name:1H-Inden-1-one,4-chloro-2,3-dihydro-7-hydroxy-3-methyl-
CAS No:6625-07-6
MF:C10H9ClO2
MW:196.630262136459
CID:515233
PubChem ID:243735
Update Time:2025-10-16

1H-Inden-1-one,4-chloro-2,3-dihydro-7-hydroxy-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-one,4-chloro-2,3-dihydro-7-hydroxy-3-methyl-
    • 4-Chlor-7-hydroxy-3-methyl-indan-1-on;4-chloro-7-hydroxy-3-methylindan-1-one;
    • 6625-07-6
    • DTXSID50288038
    • AKOS005443027
    • CS-0247138
    • EN300-35786
    • 4-chloro-7-hydroxy-3-methylindan-1-one
    • Z228584428
    • NSC-53878
    • SCHEMBL18352541
    • 4-chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one
    • MFCD00463879
    • 4-chloro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one
    • NSC53878
    • Inchi: 1S/C10H9ClO2/c1-5-4-8(13)10-7(12)3-2-6(11)9(5)10/h2-3,5,12H,4H2,1H3
    • InChI Key: PPSMMWMVIIYEON-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C2C(CC(C)C=21)=O)O

Computed Properties

  • Exact Mass: 196.02900
  • Monoisotopic Mass: 196.029
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.352
  • Boiling Point: 309.1°C at 760 mmHg
  • Flash Point: 140.8°C
  • Refractive Index: 1.604
  • PSA: 37.30000
  • LogP: 2.73550

1H-Inden-1-one,4-chloro-2,3-dihydro-7-hydroxy-3-methyl- Pricemore >>

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